Lipophilicity (LogP) Comparison: Bromo vs. Chloro vs. Unsubstituted Analogs
The lipophilicity of 3-bromo-3-phenylpropanoic acid (logP 2.5973) is significantly higher than that of its non-halogenated parent 3-phenylpropanoic acid (logP 1.7038) and its chlorinated analog 3-chloro-3-phenylpropanoic acid (logP 2.4412) [1][2]. This increased lipophilicity directly influences membrane permeability and solubility profiles, making the bromo derivative a more suitable candidate for applications requiring enhanced hydrophobic interactions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.5973 |
| Comparator Or Baseline | 3-Phenylpropanoic acid (LogP = 1.7038); 3-Chloro-3-phenylpropanoic acid (LogP = 2.4412); 2-Bromo-3-phenylpropanoic acid (LogP = 2.0772) |
| Quantified Difference | +0.8935 (vs. unsubstituted); +0.1561 (vs. chloro analog); +0.5201 (vs. 2-bromo isomer) |
| Conditions | Calculated logP values from authoritative chemical databases. |
Why This Matters
Higher logP indicates greater lipophilicity, which can enhance membrane permeability and bioavailability in drug discovery contexts.
- [1] Molbase. (n.d.). 3-苯基丙酸 [3-Phenylpropanoic acid]. CAS 501-52-0. Retrieved from https://mip.molbase.cn/baike/3791/ View Source
- [2] YYBYY. (n.d.). 3-chloro-3-phenylpropanoic acid. CAS 60786-21-2. Retrieved from https://www.yybyy.com/chemicals/detail/60786-21-2 View Source
- [3] Molbase. (n.d.). 2-溴-3-苯基丙酸 [2-bromo-3-phenylpropanoic acid]. CAS 16503-53-0. Retrieved from https://qiye.molbase.cn/d11953/703050-1723253/ View Source
